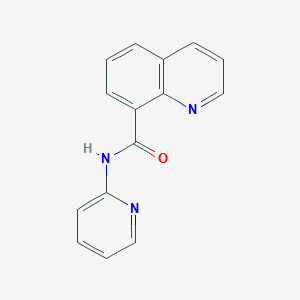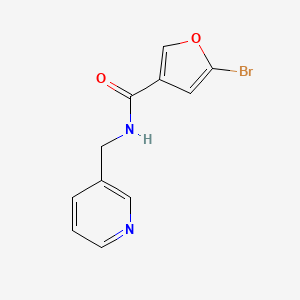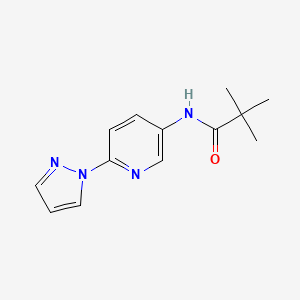
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in cancer treatment. This compound works by inhibiting the activity of protein phosphatase 2A (PP2A), which is an important enzyme involved in regulating cell growth and division.
作用機序
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide works by binding to the catalytic subunit of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, inhibiting its activity. 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide is an important enzyme involved in regulating cell growth and division, and its downregulation is often observed in cancer cells. By inhibiting 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide can induce apoptosis in cancer cells and prevent tumor growth.
Biochemical and Physiological Effects:
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide has been shown to have a significant effect on cancer cells, inducing apoptosis and preventing tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment. However, the effects of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide on normal cells and tissues are not well understood and require further research.
実験室実験の利点と制限
One of the main advantages of using 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in lab experiments is its potential in cancer treatment. This compound has been extensively studied and has shown promising results in inhibiting tumor growth and sensitizing cancer cells to treatment. However, there are some limitations to using 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in lab experiments. The effects of this compound on normal cells and tissues are not well understood, and its toxicity and potential side effects require further investigation.
将来の方向性
There are several future directions for research on 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide. One direction is to further investigate the effects of this compound on normal cells and tissues to determine its potential toxicity and side effects. Another direction is to explore the use of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in combination with other cancer treatments to enhance their efficacy. Additionally, research can focus on developing more potent and selective 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide inhibitors for cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in cancer patients.
合成法
The synthesis of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide involves the reaction of 1-phenylpyrazole-4-carboxylic acid with N-(pyridin-2-yl) hydrazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain pure 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide.
科学的研究の応用
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide has been extensively studied for its potential in cancer treatment. Research has shown that this compound can inhibit the activity of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, which is often downregulated in cancer cells, leading to uncontrolled cell growth and division. By inhibiting 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells and prevent tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.
特性
IUPAC Name |
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-14-8-4-5-9-16-14)12-10-17-19(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBAMSDCVFKLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)


![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)
